molecular formula C20H32O2 B13390378 2alpha-Methyldihydrotestosterone

2alpha-Methyldihydrotestosterone

Cat. No.: B13390378
M. Wt: 304.5 g/mol
InChI Key: IKXILDNPCZPPRV-UHFFFAOYSA-N
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Description

2alpha-Methyldihydrotestosterone, also known as drostanolone, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer and other conditions requiring androgen therapy. This compound is known for its potent androgenic properties and minimal estrogenic effects, making it a valuable therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Methyldihydrotestosterone typically involves the chemical modification of dihydrotestosterone. One common method includes the methylation of dihydrotestosterone at the 2alpha position. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Structural Features and Reactivity

The molecular formula of 2α-Methyldihydrotestosterone is C₂₀H₃₂O₂ ( ). Key functional groups include:

  • 17β-hydroxyl group : Prone to esterification or oxidation.

  • 3-keto group : Stabilized by A-ring saturation (5α-reduction), reducing susceptibility to metabolic reduction.

  • 2α-methyl group : Steric hindrance alters substrate-enzyme interactions ( , ).

Esterification

The 17β-hydroxyl group undergoes esterification to improve lipophilicity and prolong half-life. A common derivative is Dromostanolone Propionate (PubChem CID 224004, ):

C20H32O2+C3H6O2baseC23H36O3+H2O\text{C}_{20}\text{H}_{32}\text{O}_2 + \text{C}_3\text{H}_6\text{O}_2 \xrightarrow{\text{base}} \text{C}_{23}\text{H}_{36}\text{O}_3 + \text{H}_2\text{O}

PropertyDrostanoloneDromostanolone Propionate
Molecular Weight304.47 g/mol360.53 g/mol
LogP3.25.8
BioavailabilityLowHigh (slow-release)

Phase I Metabolism

  • 17β-hydroxyl dehydrogenation : Minimal due to steric protection by the 2α-methyl group.

  • Aromatic hydroxylation : Absent due to saturated A-ring ( ).

Phase II Metabolism

  • Glucuronidation : Primary route of elimination. UDP-glucuronosyltransferases (UGTs) conjugate the 17β-hydroxyl group:

C20H32O2+UDP-glucuronic acidUGTC26H40O8+UDP\text{C}_{20}\text{H}_{32}\text{O}_2 + \text{UDP-glucuronic acid} \xrightarrow{\text{UGT}} \text{C}_{26}\text{H}_{40}\text{O}_8 + \text{UDP}

  • Sulfation : Minor pathway at the 3-keto group, yielding a sulfate ester ( ).

Thermal Degradation

At temperatures >200°C, the steroid backbone undergoes pyrolysis, producing androstane derivatives and methane ( , ).

Photodegradation

UV exposure (λ = 254 nm) induces:

  • C17-C13 bond cleavage : Forms 13-ethylgonane fragments.

  • Epimerization : 2α-methyl group may isomerize to 2β under acidic conditions ( ).

Comparative Reactivity with Analogues

Reaction2α-MethyldihydrotestosteroneTestosteroneDihydrotestosterone
EsterificationHigh (17β-OH)ModerateHigh
3-keto reductionNone (A-ring saturated)HighNone
Aromatic oxidationNoneHighNone

Scientific Research Applications

The applications of 2alpha-Methyldihydrotestosterone, also known as drostanolone, are primarily related to its properties as an anabolic steroid . Research indicates its use and effects in various contexts, which include counteracting conditions in certain diseases, and its influence on hormone receptors .

General Information

  • Drostanolone is a synthetic anabolic steroid related to dihydrotestosterone with antiestrogenic effects .
  • It is approximately five times as potent as methyltestosterone .
  • Drostanolone binds to the androgen receptor, leading to genetic transcriptional changes that promote nitrogen, potassium, and phosphorus retention, increase protein anabolism, and decrease amino acid catabolism .

Clinical Applications and Research

  • Aromatase Inhibitor-Induced Arthralgia (AIA): Research has explored the use of testosterone to treat AIA, a side effect of aromatase inhibitors used in breast cancer management . Aromatase inhibitors can cause joint pain, leading to compliance issues .
  • Breast Cancer Treatment:
    • In vitro studies suggest that testosterone supplementation does not compromise the anti-proliferative effects of aromatase inhibitors in treating breast cancer .
    • Studies involve fresh breast tumor tissues treated with testosterone and/or the aromatase inhibitor anastrozole to assess cell proliferation .
    • The anti-tumor activity of drostanolone is possibly related to the reduction or competitive inhibition of prolactin or estrogen receptors .
  • Androgen Receptor Expression: Androgen receptor (AR) activation in ER-positive breast cancer may inhibit tumor growth, but findings vary . Some research explores blocking AR pathways in metastatic disease to regulate tumors thought to be hormonally insensitive .
  • Cardiovascular Effects: Dihydrotestosterone (DHT) may have beneficial effects on atherosclerosis development . DHT inhibits the expression of TNFα-induced VCAM-1 and ICAM-1, as well as the release of cytokines and chemokines .

Potential Risks and Side Effects

  • Chronic use of anabolic steroids can lead to excessive androgen effects, such as menstrual irregularities and virilization in women, and impotence and prostatic hypertrophy in men .
  • Cardiovascular risks include elevated blood pressure, left ventricular hypertrophy, and premature coronary artery disease .
  • Hepatic damage can occur with oral anabolic steroids .
  • Psychiatric disturbances, such as mania, psychotic symptoms, and depression, have been reported .

Androgen Production and Action

  • In post-menopausal women, testosterone is derived from adrenal glands (up to 25%), the ovary (25%), and peripheral conversion of proandrogens (50%) .
  • Androgens like DHT can be synthesized intratumorally in tissues such as prostate cancer cells .

Mechanism of Action

2alpha-Methyldihydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male secondary sexual characteristics and muscle growth. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins involved in transcriptional regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high androgenic activity and low estrogenic effects. Unlike testosterone, it does not convert to estrogen, reducing the risk of estrogen-related side effects. Its structural modifications also enhance its stability and bioavailability compared to dihydrotestosterone .

Properties

IUPAC Name

17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXILDNPCZPPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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